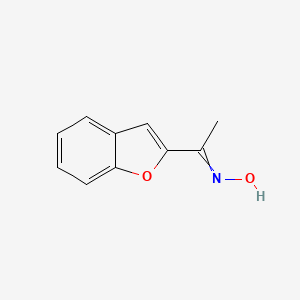

1-Benzofuran-2-yl-ethanone oxime

描述

Contextualization within Benzofuran (B130515) Chemistry

The benzofuran scaffold is a key structural unit in a vast array of organic compounds. bohrium.comnih.gov Its significance stems from both its inherent chemical properties and its prevalence in biologically active molecules. bohrium.comuq.edu.au

Benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.com This fusion results in a planar, unsaturated ring system with a unique electronic distribution influenced by the presence of the oxygen atom. numberanalytics.com The benzofuran core provides a rigid framework that can be readily functionalized, allowing for the synthesis of a diverse range of derivatives. nih.gov This structural versatility makes it an attractive scaffold for the development of new chemical entities. uq.edu.au

First synthesized in 1870, the benzofuran ring has a long history in chemistry. nih.gov Benzofuran derivatives are found in numerous natural products and have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bohrium.comnih.gov Many clinically approved drugs contain the benzofuran moiety, highlighting its importance in medicinal chemistry. uq.edu.au In organic synthesis, the benzofuran nucleus serves as a valuable building block for the construction of more complex molecules. numberanalytics.com

Positioning of the Oxime Functional Group

The oxime functional group, with the general formula RR'C=N-OH, is a versatile and reactive moiety that plays a crucial role in organic chemistry. wikipedia.orgucla.edu

Oximes are readily prepared from the condensation of aldehydes or ketones with hydroxylamine (B1172632). wikipedia.orgtestbook.com They serve as important intermediates in a variety of organic transformations. numberanalytics.com For instance, they can be converted to amides via the Beckmann rearrangement, reduced to amines, or dehydrated to form nitriles. testbook.com The reactivity of the oxime group allows for the introduction of nitrogen-containing functionalities into organic molecules, expanding their synthetic utility. numberanalytics.com

The oxime functional group is present in a number of biologically active compounds. nih.gov Some oxime derivatives are used as antidotes for nerve agents, while others have applications as artificial sweeteners. wikipedia.org Furthermore, oxime ethers, a closely related class of compounds, have shown a diverse range of biological activities, including antifungal, antidepressant, and anticancer properties. nih.govnih.gov

Research Rationale and Scope for 1-Benzofuran-2-yl-ethanone Oxime Studies

The combination of the biologically significant benzofuran scaffold and the synthetically versatile oxime functional group in this compound presents a compelling case for its investigation. Research into this compound and its derivatives is driven by the potential to discover new molecules with novel biological activities. Studies have explored its cytotoxicity against cancer cell lines and its potential as a precursor for other functionalized benzofuran derivatives. nih.gov The synthesis of derivatives, such as 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, has been undertaken to explore potential antifungal applications. nih.govresearchgate.net

Structure

3D Structure

属性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC 名称 |

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3 |

InChI 键 |

ODADWVAESHXVQX-UHFFFAOYSA-N |

规范 SMILES |

CC(=NO)C1=CC2=CC=CC=C2O1 |

产品来源 |

United States |

Synthetic Methodologies for 1 Benzofuran 2 Yl Ethanone Oxime and Its Derivatives

Direct Synthesis of 1-Benzofuran-2-yl-ethanone Oxime

The most direct route to this compound involves the reaction of 2-acetylbenzofuran (B162037) with a source of hydroxylamine (B1172632). This condensation reaction is a fundamental transformation in organic chemistry for the formation of oximes from ketones.

Condensation Reactions of 2-Acetylbenzofuran with Hydroxylamine Hydrochloride

The synthesis of this compound is commonly achieved through the condensation reaction of 2-acetylbenzofuran with hydroxylamine hydrochloride. researchgate.net This reaction is typically carried out in a suitable solvent system and often requires a base to neutralize the hydrochloride and liberate the free hydroxylamine. One reported method involves refluxing 2-acetylbenzofuran with hydroxylamine hydrochloride and anhydrous potassium carbonate in a mixture of ethanol (B145695) and water. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography. researchgate.net Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, which causes the oxime to precipitate as a solid. researchgate.net This solid can then be filtered, washed, and purified by recrystallization. researchgate.net

The resulting this compound is a nearly planar molecule, and its conformation across the C=N bond is syn. researchgate.netdoaj.org In the solid state, the molecules are linked into chains by O—H···N hydrogen bonds. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of oxime formation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. While specific optimization studies for this compound are not extensively detailed in the provided search results, general principles of oxime synthesis suggest that careful control of these parameters is crucial for maximizing the yield and purity of the product. For instance, the use of a mild base like potassium carbonate is common to avoid side reactions. researchgate.net The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. researchgate.net

One study describes a synthesis where 2-acetylbenzofuran, hydroxylamine hydrochloride, and anhydrous potassium carbonate were refluxed for 3 hours in an ethanol/water (3:1) mixture. researchgate.net This method resulted in the formation of the desired oxime, which was then purified by recrystallization from a mixture of ethyl acetate (B1210297) and methanol (B129727). researchgate.net

Solvent Systems and Catalyst Considerations in Oxime Formation

The choice of solvent is critical in the synthesis of oximes. A solvent system that can dissolve both the starting ketone and the hydroxylamine salt is necessary. Ethanol-water mixtures are frequently employed for this purpose, as they provide a good balance of polarity. researchgate.net The presence of a base, such as potassium carbonate, is essential to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the reaction towards the formation of the oxime. researchgate.net In some cases, other bases like sodium hydroxide (B78521) or organic bases might be used, depending on the specific substrate and desired reaction conditions. nih.gov

Synthesis of O-Substituted this compound Ethers

The hydroxyl group of the oxime provides a convenient handle for further functionalization, most notably through the formation of oxime ethers. These derivatives are of significant interest due to their diverse biological activities.

O-Alkylation and O-Arylation Strategies for Oxime Ether Formation

O-substituted derivatives of this compound are typically synthesized via O-alkylation or O-arylation reactions. nih.govnih.gov A common method involves the reaction of the parent oxime with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. nih.govnih.gov For example, 1-(1-benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime was synthesized from 1-(benzofuran-2-yl)ethanone oxime and 2,6-difluorobenzyl bromide. nih.gov Similarly, 1-(1-benzofuran-2-yl)ethanone O-(4-chloro-benzyl)oxime has also been prepared. nih.gov

The choice of base and solvent is crucial for the success of these reactions. Common bases include potassium carbonate and sodium hydride in solvents like dimethylformamide (DMF) or acetone. nih.gov A study reported the use of pulverized potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature for the synthesis of various oxime ethers, which proved to be a rapid and efficient method. nih.gov The addition of potassium iodide can catalyze the reaction, particularly when using alkyl chlorides, by promoting the in situ formation of the more reactive alkyl iodide. nih.gov

| Oxime | Alkylating Agent | Base | Solvent | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 2,6-difluorobenzyl bromide | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Various Oximes | 1-(Chloromethyl)naphthalene | KOH | DMSO | KI (12 mol%) | 2-4 min | High | nih.gov |

| Various Oximes | 4-(2-chloroethyl)morpholine hydrochloride | KOH | DMSO | KI (12 mol%) | ~1 h | High | nih.gov |

Mechanistic Aspects of Oxime Etherification

The etherification of oximes is a nucleophilic substitution reaction. The reaction proceeds through the deprotonation of the oxime hydroxyl group by a base to form an oximate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl or aryl halide, leading to the displacement of the halide and the formation of the oxime ether. nih.gov

The rate of this reaction is dependent on several factors, including the strength of the base, the reactivity of the halide, and the solvent used. nih.gov The use of a strong base like potassium hydroxide in a polar aprotic solvent like DMSO enhances the nucleophilicity of the oximate anion, leading to faster reaction rates. nih.gov As mentioned earlier, the addition of a catalyst like potassium iodide can be beneficial, especially for less reactive chlorides, by facilitating a Finkelstein-type reaction to generate the more reactive iodide in situ. nih.gov

Computational studies have also shed light on the stereochemical aspects of reactions involving oxime ethers, indicating that the E- and Z-isomers can exhibit different reactivities in subsequent transformations like electrocyclization reactions. core.ac.uknih.gov This highlights the importance of the stereochemistry of the oxime ether in determining its chemical behavior. core.ac.uknih.gov

Exploration of Green Chemistry Approaches in Oxime Ether Synthesis

The synthesis of oxime ethers from this compound represents a crucial step in the diversification of this scaffold for various applications. Traditional methods for oxime ether synthesis often involve the use of hazardous reagents and solvents. In contrast, green chemistry approaches aim to develop more environmentally benign and efficient protocols.

Recent research has highlighted the use of natural acids as catalysts for oxime synthesis, a method that can be extrapolated to the synthesis of their ethers. ijprajournal.com For instance, aqueous extracts of Vitis lanata, Mangifera indica, and citrus fruit juices have been successfully employed as natural acid catalysts in the synthesis of oximes, offering high yields and avoiding the use of toxic mineral acids. ijprajournal.com These methodologies present a promising green alternative for the synthesis of this compound ethers, potentially reducing the environmental impact and simplifying the reaction work-up.

Another green approach involves the use of solvent-free reaction conditions, often facilitated by solid-supported catalysts. For example, potassium fluoride (B91410) doped on alumina (B75360) has been utilized as a reusable and eco-friendly catalyst for the synthesis of various oximes under solvent-free conditions. ijprajournal.com The application of such a system to the reaction of this compound with various alkylating agents could provide a clean and efficient route to its ether derivatives. The synthesis of 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime has been reported via the reaction of 1-(benzofuran-2-yl)ethanone oxime with 2,6-difluorobenzyl bromide. nih.govresearchgate.net While the original procedure may not have explicitly focused on green aspects, adapting this synthesis to use a natural acid catalyst or a solvent-free system could significantly enhance its environmental credentials.

The following table summarizes potential green chemistry approaches for the synthesis of this compound ethers:

| Catalyst/Condition | Reactants | Product | Key Advantages |

| Natural Acid (e.g., citrus juice) | This compound, Alkyl halide | 1-Benzofuran-2-yl-ethanone O-alkyl oxime | Biodegradable catalyst, mild conditions, reduced waste |

| KF/Alumina (solvent-free) | This compound, Alkyl halide | 1-Benzofuran-2-yl-ethanone O-alkyl oxime | Reusable catalyst, no solvent, high efficiency |

| Aqueous media | This compound, Alkyl halide | 1-Benzofuran-2-yl-ethanone O-alkyl oxime | Environmentally benign solvent, improved safety |

Advanced Synthetic Transformations Involving the this compound Scaffold

The this compound scaffold serves as a versatile platform for further molecular elaboration through advanced synthetic transformations. These reactions enable the introduction of diverse functionalities, leading to the creation of complex molecules with potentially enhanced biological activities.

Palladium-Catalyzed Dearomative Arylation/Oxidation Reactions with O-Methyl Oximes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The direct C-H arylation of benzofurans has been a subject of intense research. mdpi.com While direct arylation of the benzofuran (B130515) ring within the 1-benzofuran-2-yl-ethanone O-methyl oxime molecule has not been explicitly detailed, related studies on the palladium-catalyzed oxidative arylation of the parent benzofuran provide significant insights. mdpi.com

These reactions typically employ a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and an arylating agent. mdpi.com The regioselectivity of the arylation is a critical aspect, and for benzofurans, the C2 position is generally favored. In the case of the O-methyl oxime derivative, the existing substituent at the C2 position would direct the arylation to other positions on the benzofuran ring, most likely the C3 or other available positions on the benzene (B151609) ring moiety.

A hypothetical palladium-catalyzed dearomative arylation/oxidation reaction of 1-benzofuran-2-yl-ethanone O-methyl oxime could proceed as follows:

Reaction Scheme:

This transformation would lead to the formation of a spirocyclic benzofuranone derivative, a structural motif present in many natural products with interesting biological properties. The development of such a reaction would significantly expand the synthetic utility of the this compound scaffold.

Modular Synthesis Approaches for Complex Oxime Derivatives

The concept of modular synthesis involves the assembly of complex molecules from simpler, pre-functionalized building blocks or "modules". youtube.com This approach offers a highly efficient and versatile strategy for the rapid generation of libraries of related compounds for biological screening. The this compound scaffold is ideally suited for a modular synthetic approach.

The core module is the this compound itself, which can be prepared from 2-acetylbenzofuran and hydroxylamine hydrochloride. researchgate.net The modularity arises from the subsequent reaction of the oxime with a diverse range of electrophilic partners to form various O-ether derivatives.

For example, a library of O-benzyl ether derivatives can be synthesized by reacting the parent oxime with a collection of substituted benzyl bromides. This has been demonstrated in the synthesis of various O-benzyl and O-heteroarylmethyl ethers of 1-(benzofuran-2-yl)ethan-1-one oxime, which have shown promising antimicrobial activity. ptfarm.plresearchgate.net

The following table illustrates a modular approach to synthesize a variety of oxime ethers from the core scaffold:

| Core Module | Electrophilic Module (R-X) | Resulting Derivative |

| This compound | 2,6-Difluorobenzyl bromide | 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime nih.gov |

| This compound | 4-Chlorobenzyl chloride | 1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime nih.gov |

| This compound | 2-(Bromomethyl)pyridine | 1-(Benzofuran-2-yl)ethanone O-(pyridin-2-ylmethyl)oxime |

| This compound | 3-(Bromomethyl)thiophene | 1-(Benzofuran-2-yl)ethanone O-(thiophen-3-ylmethyl)oxime |

This modular strategy allows for the systematic exploration of the structure-activity relationship of these compounds by varying the nature of the 'R' group in the electrophilic module.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of 1-Benzofuran-2-yl-ethanone oxime is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring of the benzofuran (B130515) system would typically appear in the downfield region of 7.2-7.7 ppm. The single proton on the furan (B31954) ring (H3) would likely resonate as a singlet further downfield. The methyl group protons (CH₃) adjacent to the oxime carbon would produce a characteristic singlet in the upfield region, generally around 2.3 ppm. The hydroxyl proton of the oxime group (-NOH) is expected to be a broad singlet whose chemical shift can vary depending on solvent and concentration.

Expected ¹H NMR Spectral Assignments

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.70 | Multiplet (m) |

| Furan-H (H3) | ~7.15 | Singlet (s) |

| -CH₃ | ~2.3 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectral Characterization

In the ¹³C NMR spectrum, the carbon atoms of the benzofuran ring are anticipated to produce a series of signals in the aromatic region (110-155 ppm). The carbon of the C=N oxime bond would be significantly deshielded, appearing at a low field, likely in the range of 150-156 ppm. The methyl carbon, being an sp³ hybridized carbon, would be found in the upfield region of the spectrum, typically between 10-15 ppm.

Expected ¹³C NMR Spectral Assignments

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 10 - 15 |

| Aromatic/Furan Carbons | 104 - 155 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be defined by several key absorptions. A broad band in the region of 3100-3600 cm⁻¹ would indicate the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration is expected to appear around 1600-1680 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹), as well as the C-O-C stretching of the benzofuran ether linkage. Data from related acetophenone (B1666503) oximes show characteristic peaks for the C=N bond and the associated methyl group. rsc.org

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching, broad | 3100 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (oxime) | Stretching | 1600 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1270 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₉NO₂, corresponding to a monoisotopic mass of 175.06332 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 175. Subsequent fragmentation could involve the loss of small neutral molecules such as OH, H₂O, or CH₃, leading to characteristic fragment ions that help to confirm the structure.

Predicted Mass-to-Charge Ratios (m/z) for Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO₂⁺ | 176.07060 |

| [M+Na]⁺ | C₁₀H₉NNaO₂⁺ | 198.05254 |

| [M]⁺ | C₁₀H₉NO₂⁺ | 175.06277 |

| [M-H]⁻ | C₁₀H₈NO₂⁻ | 174.05604 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and conformational details.

Conformational Analysis, Including E/Z Isomerism of the Oxime Moiety

The oxime moiety (C=N-OH) can exist as two geometric isomers, E (anti) and Z (syn), depending on the orientation of the hydroxyl group relative to the substituents on the C=N double bond. X-ray diffraction studies have been crucial in unambiguously determining this stereochemistry for this compound and its derivatives.

A single-crystal X-ray study of this compound confirmed its existence as the (1Z) isomer. researchgate.net In this conformation, the molecule is nearly planar, with an RMS deviation for the non-hydrogen atoms of just 0.027 Å. The conformation across the C=N bond is syn, meaning the hydroxyl group and the benzofuran ring are on the same side relative to the double bond. researchgate.net Furthermore, the oxygen atom of the furan ring is oriented syn to the methyl group of the side chain. In the crystal lattice, molecules are linked into chains by intermolecular O-H···N hydrogen bonds. researchgate.net

Conversely, studies on derivatives, such as 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, were undertaken to confirm the E configuration, which had been proposed based on other spectroscopic data. nih.govresearchgate.net In this derivative, the 2,6-difluorobenzyloxy substituent is in the E configuration with respect to the benzofuran system, as confirmed by a C2-C10-N12-O13 torsion angle of 178.89(9)°. nih.govresearchgate.net This highlights that while the parent oxime crystallizes in the Z form, derivatization at the oxime oxygen can lead to the isolation of the E isomer.

Chemical Transformations and Reaction Mechanisms of 1 Benzofuran 2 Yl Ethanone Oxime

Utility as Versatile Synthetic Intermediates

The oxime moiety of 1-Benzofuran-2-yl-ethanone oxime is a versatile functional group that can be readily converted into other important nitrogen-containing functionalities. This makes it a valuable intermediate in organic synthesis.

The oxime group can be transformed into amines, nitriles, and amides through various established synthetic routes.

Amines: The reduction of oximes is a common method for the synthesis of primary amines. For this compound, this transformation would yield 1-(1-benzofuran-2-yl)ethan-1-amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) libretexts.org. Another powerful method is reductive amination, where a ketone is first converted to an imine and then reduced in the presence of a hydride agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation libretexts.org.

Nitriles: While the dehydration of aldoximes is a direct route to nitriles, ketoximes like this compound can undergo a variant of the Beckmann rearrangement known as the Beckmann fragmentation to yield nitriles. chemistnotes.com This "abnormal" Beckmann rearrangement typically occurs when the group anti-periplanar to the hydroxyl group is a quaternary carbon or can stabilize a positive charge, leading to fragmentation instead of rearrangement. chemistnotes.com Treatment of an oxime with reagents like p-toluenesulfonyl chloride in the presence of a mild base can also facilitate the conversion to nitriles. viirj.org

Amides: The most characteristic reaction of ketoximes is the Beckmann rearrangement, which converts them into N-substituted amides. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This acid-catalyzed reaction, detailed further in section 4.2.1, would transform this compound into the corresponding amide.

| Transformation | Product Type | Typical Reagents |

| Reduction | Amine | LiAlH₄, Catalytic Hydrogenation (H₂/Ni) libretexts.org |

| Rearrangement | Amide | H₂SO₄, PCl₅, TsCl wikipedia.org |

| Fragmentation | Nitrile | Acid catalysts (for specific substrates) chemistnotes.com |

The nitrogen atom of the oxime functional group can be incorporated into cyclic structures, making this compound a potential precursor for various nitrogen-containing heterocycles. Research on related benzofuran (B130515) structures has shown their utility in synthesizing complex molecules. For instance, Schiff bases derived from 2-acetyl benzofuran have been used to create β-lactam rings (azetidin-2-ones) through Staudinger reactions researchgate.net. Similarly, 2-bromoacetylbenzofuran, a close derivative, is employed in one-pot reactions to synthesize substituted thiazol-2-imines mdpi.com.

The oxime itself can be a key player in cyclization reactions. The intermediate nitrilium ion formed during the Beckmann rearrangement can be trapped intramolecularly by a nucleophile to form heterocyclic systems like dihydropyridines chem-station.com. Furthermore, the generation of iminyl radicals from the oxime (discussed in section 4.3.1) opens pathways to nitrogen-containing heterocycles through radical cyclization cascades researchgate.net.

Rearrangement Reactions

Rearrangement reactions of oximes are powerful tools for skeletal reorganization and the formation of amides and lactams. The Beckmann rearrangement is the most prominent example in this class.

The Beckmann rearrangement is the acid-induced conversion of an oxime to an amide or lactam. wikipedia.orgchem-station.com For a ketoxime such as this compound, this reaction provides a direct route to an N-substituted amide. The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org

Mechanistic Insights: The mechanism of the Beckmann rearrangement proceeds through several key steps:

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). chemistnotes.commasterorganicchemistry.com

Rearrangement and Water Elimination: In a concerted step, the substituent group that is anti-periplanar (trans) to the leaving group migrates to the electron-deficient nitrogen atom. organic-chemistry.orgchem-station.com This migration occurs simultaneously with the expulsion of a water molecule, leading to the formation of a nitrilium ion intermediate. chemistnotes.commasterorganicchemistry.com

Hydrolysis and Tautomerization: The highly electrophilic carbon of the nitrilium ion is attacked by a water molecule. masterorganicchemistry.com The resulting intermediate then undergoes deprotonation and tautomerization to yield the final, stable amide product. chem-station.com

For this compound, two geometric isomers (E and Z) are possible. The migratory aptitude generally follows the order: aryl > alkyl chem-station.com. Therefore, the isomer where the benzofuran-2-yl group is anti to the hydroxyl group is expected to react preferentially, leading to the migration of the benzofuran ring. Even if E/Z isomerization occurs under the acidic reaction conditions, the greater migratory aptitude of the aryl group makes N-(1-benzofuran-2-yl)acetamide the predicted major product.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the oxime -OH group. | Oxonium ion |

| 2 | Concerted migration of the anti-periplanar group and loss of H₂O. | Nitrilium cation chemistnotes.com |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Protonated enol-form of the amide |

| 4 | Deprotonation and tautomerization. | N-substituted amide chem-station.com |

Radical Chemistry and Cyclization Pathways

Modern synthetic methods have increasingly utilized radical intermediates for C-C and C-N bond formation. Oximes have emerged as excellent precursors for nitrogen-centered radicals.

Iminyl radicals are highly reactive nitrogen-centered radical species that can be generated from oxime derivatives through the homolytic cleavage of the N-O bond. This fragmentation can be initiated under various conditions, most notably through visible-light photoredox catalysis. researchgate.net In this process, readily accessible oxime derivatives (such as O-acyl or O-aryl oximes) undergo a single-electron transfer (SET) event, which weakens the N-O bond and leads to its fragmentation, producing an iminyl radical. researchgate.net

Once generated from this compound, the corresponding iminyl radical (1-(1-benzofuran-2-yl)ethan-1-iminyl) would be a highly reactive intermediate. Iminyl radicals are known to participate in several synthetically useful transformations, including:

Intramolecular Hydrogen Atom Transfer (HAT): A 1,5-HAT can occur if a suitable C-H bond is present, relocating the radical center to a carbon atom, which can then undergo further reactions. beilstein-journals.org

Cyclization: The radical can add to an intramolecular alkene or arene, forming new cyclic structures. researchgate.net

Intermolecular Reactions: They can add to external π-systems or participate in coupling reactions. beilstein-journals.org

This pathway provides a modern synthetic route to complex nitrogen-containing molecules, starting from simple oxime precursors like this compound.

Oxidative C-O Coupling and Cyclization Involving C-H Bond Cleavage via Oxime Radicals

The generation of oxime radicals from their parent oximes opens up pathways for intramolecular cyclization reactions, particularly through the cleavage of C-H bonds. This strategy is a powerful tool for synthesizing nitrogen-containing heterocyclic compounds. One prominent method involves the use of radical initiators like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). organic-chemistry.orgresearchgate.net

The general mechanism, when applied to a ketoxime, begins with the formation of an iminoxyl radical. This radical species can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT), where a hydrogen atom from a δ-C(sp³)-H bond is abstracted by the radical. This process forms a new carbon-centered radical, which subsequently cyclizes onto the nitrogen atom, and following oxidation, leads to the formation of heterocyclic structures like isoxazolines. The selectivity of these reactions can often be controlled by the choice of oxidant used in conjunction with the radical initiator. organic-chemistry.org While specific studies detailing this transformation for this compound are not prevalent, its structure as an aromatic ketoxime makes it a plausible candidate for such TEMPO-mediated oxidative cyclizations.

Table 1: General Scheme for TEMPO-Mediated Oxidative Cyclization

| Step | Description | Intermediate |

| 1 | Oxidation of Oxime | Iminoxyl Radical |

| 2 | 1,5-Hydrogen Atom Transfer | Carbon-Centered Radical |

| 3 | Intramolecular Cyclization | 5-membered Ring Intermediate |

| 4 | Oxidation/Rearomatization | Final Heterocyclic Product (e.g., Isoxazoline) |

Formation of Isoxazole and Isoxazoline Derivatives

The oxime group is a key precursor for the synthesis of isoxazole and isoxazoline rings, which are important structural motifs in many biologically active compounds. Various synthetic strategies have been developed to facilitate this transformation.

One common approach is the oxidative cyclization of oximes. For instance, the oxidation of aldoximes can generate nitrile oxides, which then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. Electrochemical methods offer a green alternative for this transformation, using an electric current as a traceless oxidizing agent to convert aldoximes for subsequent cyclization in an undivided cell setup. researchgate.net

Another powerful strategy involves the intramolecular cyclization of oxime derivatives. For example, propargylamines can be oxidized to the corresponding oximes, which then undergo a copper-catalyzed intramolecular cyclization to furnish a wide range of isoxazole derivatives. organic-chemistry.org This method is noted for its high functional group compatibility and regiospecificity. organic-chemistry.org Similarly, palladium-catalyzed oxyalkynylation of alkenyl oximes with alkynyl bromides provides an efficient route to isoxazolines bearing an alkyne group. rsc.org These established methodologies suggest that this compound could serve as a valuable starting material for creating novel benzofuran-substituted isoxazole and isoxazoline derivatives. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful and efficient pathways for constructing complex molecules from simpler precursors. Oximes, with their reactive N-O bond, can act as internal oxidants in these catalytic cycles, enabling transformations that would otherwise require harsh external oxidants.

Pyridine Synthesis from Oxime Derivatives via C-N Coupling and C-H Activation Strategies

Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the synthesis of substituted pyridines from α,β-unsaturated oximes and alkynes. nih.gov This methodology operates under mild conditions and offers complementary selectivity depending on the cyclopentadienyl (Cp) ligands used on the rhodium catalyst. nih.gov

The proposed catalytic cycle typically involves the following key steps:

Coordination of the rhodium catalyst to the nitrogen atom of the oxime.

A turnover-limiting C-H activation event to form a five-membered rhodacycle intermediate.

Insertion of an alkyne into the rhodacycle to generate a seven-membered metallacycle.

Reductive elimination, which forms the C-N bond of the pyridine ring, coupled with the cleavage of the N-O bond. The N-O bond acts as an internal oxidant in this process. nih.gov

This strategy has been successfully applied to a range of oxime substrates. While direct application to this compound would first require its conversion to an α,β-unsaturated oxime, the general principle highlights a modern approach to pyridine synthesis where aromatic ketoximes are valuable precursors. rsc.orgnih.gov

Deoximation Reactions for Regeneration of Carbonyl Compounds

The regeneration of carbonyl compounds from their corresponding oximes, known as deoximation, is a crucial transformation in organic synthesis, particularly in the context of protecting group chemistry. researchgate.netasianpubs.org Oximes serve as stable protecting groups for aldehydes and ketones, and their efficient cleavage under mild conditions is highly desirable.

A variety of methods have been developed for this purpose, often employing oxidative, reductive, or hydrolytic conditions. researchgate.net For this compound specifically, a simple and effective procedure utilizing a tin(II) chloride and titanium(III) chloride (SnCl₂/TiCl₃) system in an aqueous solvent has been reported. This method successfully regenerates the parent ketone, 1-(Benzofuran-2-yl)ethanone, in good yield. nih.gov

The reaction proceeds under mild, room temperature conditions, demonstrating its utility for substrates that may be sensitive to harsher reagents or high temperatures. The table below summarizes the reported deoximation of this compound and other aromatic ketoximes using this system.

Table 2: Deoximation of Aromatic Ketoximes using SnCl₂/TiCl₃

| Entry | Substrate (Oxime) | Product (Ketone) | Yield (%) |

| 1 | Acetophenone (B1666503) oxime | Acetophenone | 95 |

| 2 | 4'-Methylacetophenone oxime | 4'-Methylacetophenone | 94 |

| 3 | 4'-Methoxyacetophenone oxime | 4'-Methoxyacetophenone | 93 |

| 4 | 1-(Benzofuran-2-yl)ethanone oxime | 1-(Benzofuran-2-yl)ethanone | 83 nih.gov |

| 5 | Benzophenone oxime | Benzophenone | 96 |

| Data sourced from literature for reactions mediated by SnCl₂/TiCl₃ in an aqueous THF/water solvent system at room temperature. nih.gov |

Other modern deoximation methods for aromatic ketoximes include the use of potassium persulfate (K₂S₂O₈) in acetonitrile (B52724), N-iodosuccinimide under microwave irradiation, and photo-oxidative cleavage using photoexcited nitroarenes. asianpubs.orgresearchgate.netnih.gov These diverse methods provide chemists with a range of options to achieve deoximation depending on the specific substrate and desired reaction conditions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in understanding the intrinsic properties of molecules like 1-Benzofuran-2-yl-ethanone oxime. These methods provide a lens to view the electronic landscape and predict the energetic feasibility of chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Energetics and Mechanisms

While specific DFT studies detailing the reaction energetics and mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the application of DFT to related benzofuran (B130515) systems offers valuable insights. For instance, DFT calculations have been successfully employed to investigate the mechanisms of cycloaddition reactions involving dienylfurans and dienylisobenzofurans, highlighting the favorability of certain reaction pathways based on calculated activation energies. pku.edu.cn Such studies underscore the power of DFT to elucidate complex reaction coordinates.

In a broader context, DFT has been used to study the antioxidant properties of benzofuran–stilbene hybrids, calculating parameters like bond dissociation enthalpy (BDE) and proton affinity (PA) to predict their radical scavenging capabilities. rsc.org These studies indicate that the reactivity of the benzofuran core and its substituents is highly amenable to theoretical investigation, suggesting that similar computational approaches could be applied to understand the reaction energetics of this compound, for example, in its formation from 2-acetylbenzofuran (B162037) and hydroxylamine (B1172632).

Computational studies on the ring-opening silylation of benzofurans have also utilized DFT to suggest that the rate-determining step is silylcupration, with a calculated activation energy of 21.5 kcal mol−1. kyoto-u.ac.jp This demonstrates the utility of DFT in identifying key energetic barriers in reactions involving the benzofuran scaffold.

Conformational Energy Landscape Analysis

The three-dimensional arrangement of a molecule is critical to its function, and computational methods provide a means to explore its conformational space. The crystal structure of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime has been determined, revealing a nearly planar molecule with a syn conformation across the C=N bond. rsc.orgnih.gov In the solid state, the oxygen atom of the benzofuran ring is oriented syn to the methyl group of the ethanone (B97240) oxime side chain. nih.gov

Beyond the solid-state structure, computational conformational analysis can reveal the relative energies of different conformers in the gas phase or in solution. For related benzofuran derivatives, such as khellinone (B1209502) and visnaginone, DFT studies have shown that the most stable gas-phase conformation is consistent with the solid-state structure, with other conformers being higher in energy by 0.3–1.8 kcal/mol. researchgate.net These studies also highlight the stabilizing effect of intramolecular hydrogen bonds. researchgate.net For this compound, it has been noted that it demonstrates stronger intramolecular hydrogen bonding (O–H···N) compared to thiophene (B33073) derivatives. jazindia.com A comprehensive analysis of the conformational energy landscape of this compound would require systematic variation of its rotatable bonds and calculation of the corresponding energies, providing a more complete picture of its flexibility and preferred shapes.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful in silico tools to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. These methods are pivotal in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

Prediction of Ligand-Protein Binding Modes and Affinities

The benzofuran scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. While specific binding affinity data for this compound is scarce in the literature, studies on related compounds provide a framework for understanding its potential interactions.

For instance, molecular docking studies have been performed on aryl benzofuran-2-yl ketoxime derivatives as inhibitors of Candida albicans N-myristoyl transferase (CaNMT), a potential antifungal target. consensus.app These studies help in understanding the structure-activity relationships and the key interactions within the enzyme's active site. Similarly, various benzofuran derivatives have been docked against cancer-related targets like PI3K, VEGFR-2, and thymidylate synthase. nih.govresearchgate.net These studies typically reveal the importance of hydrogen bonding and hydrophobic interactions in the binding of these ligands. For example, in a study of benzofuran derivatives as PI3K/VEGFR-2 inhibitors, the interactions of the most potent compounds with key amino acid residues in the active sites were analyzed to explain their inhibitory activity. nih.gov

Given that this compound has been investigated for its anticancer activity, it is plausible that it could interact with protein targets implicated in cancer pathways, such as receptor tyrosine kinases. jazindia.com A representative docking study of a benzofuran derivative with a protein target is illustrated in the table below, showcasing typical interactions.

| Protein Target | Ligand (Benzofuran Derivative) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| PI3Kα | Compound 8 (a benzofuran hybrid) | Not explicitly stated | - |

| VEGFR-2 | Compound 8 (a benzofuran hybrid) | Not explicitly stated | - |

Note: Specific binding affinity values for this compound are not available in the reviewed literature. The table illustrates the type of data generated in docking studies of related compounds.

Computational Screening for Potential Biological Targets

In silico screening methods allow for the rapid assessment of a compound's potential to interact with a wide range of biological targets. The benzofuran scaffold has been identified as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov

Computational screening of benzofuran derivatives has pointed towards several potential therapeutic areas. A notable application has been in the search for new anticancer agents. jazindia.comnih.gov For example, in-silico screening of novel benzofuran derivatives has been conducted to assess their affinity for anticancer targets, with binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting potential efficacy. jazindia.com Furthermore, hybrid molecules containing benzofuran have been computationally screened against specific cancer targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

The antimicrobial potential of benzofuran derivatives has also been explored through in-silico methods. Molecular docking studies have been used to investigate the interaction of benzofuran derivatives with microbial enzymes, providing insights into their mode of action. researchgate.net These computational approaches are invaluable for prioritizing compounds for further experimental testing and for generating hypotheses about their biological mechanisms.

Structure-Lipophilicity Relationship Studies

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict the lipophilicity of compounds.

For this compound, a predicted XlogP value of 2.6 is available from the PubChem database. nih.gov This value suggests a moderate level of lipophilicity, which is often desirable for drug candidates, as it can facilitate membrane permeability without leading to excessive sequestration in fatty tissues.

Determination of Experimental Lipophilicity Parameters (e.g., log k_w via RP-HPLC)

The experimental lipophilicity of this compound and its related ethers has been determined using reversed-phase high-performance liquid chromatography (RP-HPLC). scielo.brscielo.brfigshare.com This chromatographic technique is a well-established and reliable method for measuring lipophilicity, providing a parameter known as log k_w. scielo.br The log k_w value is the logarithm of the retention factor (k) of a compound extrapolated to a mobile phase consisting of 100% water. scite.ai

In a study involving this compound and nine of its O-benzyl ether derivatives, RP-HPLC was employed with different organic modifiers in the mobile phase, namely methanol (B129727), 2-propanol, and acetonitrile (B52724). scielo.brscite.aisemanticscholar.org The retention behavior of the compounds was studied, and a linear relationship was observed between the logarithm of the retention factor (log k) and the concentration of the organic modifier in the eluent. scielo.brsemanticscholar.org

The determined log k_w values were found to be dependent on the organic modifier used. semanticscholar.org For the parent compound, this compound, the log k_w value was the lowest among the tested compounds, indicating it is the most hydrophilic in the series. semanticscholar.org This increased hydrophilicity is attributed to the presence of a hydroxyl (-OH) group in the oxime moiety. semanticscholar.org The log k_w values for all analyzed compounds were generally below 5 (with the exception of some measurements in methanol), which aligns with Lipinski's rule of five for drug-likeness. scielo.brscite.aisemanticscholar.org

Table 1: Experimental Lipophilicity (log k_w) of this compound

| Organic Modifier | log k_w |

| Methanol | > 2.5 |

| 2-Propanol | < 2.5 |

| Acetonitrile | < 2.5 |

Note: The exact numerical values for log k_w were not consistently provided across the sources, but their relative values and ranges were described.

Correlation with Calculated Lipophilicity Descriptors (e.g., log P) and their Predictive Value

In addition to experimental determination, various computational methods are available to predict the lipophilicity of a compound, typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. These calculated log P values are valuable in the early stages of drug discovery for rapid screening of large numbers of compounds.

For this compound and its derivatives, a strong positive correlation was found between the experimentally determined log k_w values and the computationally calculated log P values. scielo.brscielo.brfigshare.comscite.aisemanticscholar.org This indicates that the in silico models provide a good prediction of the actual lipophilic behavior of these compounds.

However, the strength of the correlation varied depending on the organic modifier used in the RP-HPLC experiments. The weakest correlation was observed with log k_w values obtained using methanol as the organic modifier. scielo.brscite.aisemanticscholar.org Conversely, some research has indicated that log k_w values determined with acetonitrile (log k_w-ACN) show a better correlation with the calculated log P parameters for this class of compounds. scite.ai

The ability to accurately predict lipophilicity through computational means is a significant advantage in medicinal chemistry. It allows for the prioritization of synthetic efforts towards compounds with a higher probability of possessing favorable pharmacokinetic properties. The strong correlation between the experimental and calculated lipophilicity parameters for this compound and its analogues validates the use of these predictive models in their further development as potential therapeutic agents.

Biological and Pharmacological Research Perspectives

Investigations into Antimicrobial Efficacy

The antimicrobial potential of 1-Benzofuran-2-yl-ethanone oxime and its derivatives has been a significant area of investigation, driven by the increasing challenge of drug-resistant pathogens.

The quest for novel antifungal agents has intensified due to rising fungal infections and drug resistance. nih.govresearchgate.net Oxime ethers, particularly after the clinical success of oxiconazole, have become a focal point of this research. nih.govresearchgate.netmdpi.com Studies have shown that (benzofuran-2-yl) ketoximes and their ether derivatives exhibit promising antifungal properties. researchgate.netnih.govresearchgate.net

Research into aryl(benzofuran-2-yl)ketoxime ethers has demonstrated activity against Candida albicans, a common cause of fungal infections in humans. mdpi.com A study involving the synthesis of various O-benzyl ethers of 1-(benzofuran-2-yl)ethan-1-one oxime reported notable antifungal activity. researchgate.net Specifically, fluorinated derivatives were anticipated to be particularly effective. researchgate.net The investigation confirmed the E configuration of the oxime ether moiety, a structural detail crucial for its biological function. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy. The following table presents the MIC values for selected O-substituted ethers of 1-(benzofuran-2-yl)ethan-1-one oxime against Candida albicans.

| Compound | Substituent on O-Benzyl Ether | MIC (µg/mL) vs. C. albicans | Reference |

|---|---|---|---|

| 1-(Benzofuran-2-yl)ethan-1-one O-benzyl oxime | Unsubstituted | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-methylbenzyl) oxime | 4-Methyl | 62.5 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-methoxybenzyl) oxime | 4-Methoxy | 62.5 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-chlorobenzyl) oxime | 4-Chloro | 31.25 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(2-fluorobenzyl) oxime | 2-Fluoro | 31.25 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-fluorobenzyl) oxime | 4-Fluoro | 15.62 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(2,6-difluorobenzyl) oxime | 2,6-Difluoro | 7.81 | researchgate.net |

The antibacterial properties of this compound and its derivatives have also been evaluated. While some studies have reported weak antibacterial activity for certain derivatives, others have identified compounds with significant efficacy. mdpi.com

For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as a highly active agent against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov In contrast, another study found that a bisbenzofuran-2-yl-methanone oxime ether was more effective than the antibiotic Streptomycin sulfate (B86663) against S. aureus and Bacillus megaterium, but showed no activity against E. coli. mdpi.com This highlights the specificity of these compounds. A derivative of 1-(3-methyl-1-benzofuran-2-yl)ethanone demonstrated moderate activity, particularly against Gram-positive strains. nih.gov

The following table summarizes the antibacterial activity of selected O-substituted ethers of 1-(benzofuran-2-yl)ethan-1-one oxime.

| Compound | Substituent on O-Benzyl Ether | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

|---|---|---|---|---|

| 1-(Benzofuran-2-yl)ethan-1-one O-benzyl oxime | Unsubstituted | >125 | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-methylbenzyl) oxime | 4-Methyl | >125 | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-methoxybenzyl) oxime | 4-Methoxy | >125 | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-chlorobenzyl) oxime | 4-Chloro | 125 | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(2-fluorobenzyl) oxime | 2-Fluoro | >125 | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(4-fluorobenzyl) oxime | 4-Fluoro | >125 | >125 | researchgate.net |

| 1-(Benzofuran-2-yl)ethan-1-one O-(2,6-difluorobenzyl) oxime | 2,6-Difluoro | 62.5 | 125 | researchgate.net |

Cytotoxic Activity and Antitumor Research

The potential of benzofuran (B130515) derivatives as anticancer agents is an active area of research. These compounds have been screened against various cancer cell lines to evaluate their cytotoxic effects.

This compound and its ether derivatives have been evaluated for their cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer) cells. researchgate.net One study demonstrated that certain oxime ethers derived from benzofuran were selectively potent against HeLa cells. researchgate.net The screening of 1-(benzofuran-2-yl)ethan-1-one oxime and its O-benzyl ethers showed dose-dependent cytotoxicity. researchgate.net While some halogenated benzofuran derivatives have been tested against HeLa cells, not all have shown activity, indicating a high degree of structural specificity. mdpi.comsemanticscholar.org

Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their development as potential therapeutic agents. Research indicates that benzofuran derivatives can induce cancer cell death through apoptosis (programmed cell death). nih.govmdpi.com

Studies on bromo-derivatives of benzofurans have shown that they can trigger apoptosis in leukemia cells. nih.gov The mechanism involves pro-oxidative effects, leading to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and initiate apoptosis. nih.gov Furthermore, tubulin, a key protein in cell division, has been identified as a potential molecular target for some of the most active benzofuran compounds. nih.gov Other investigations into benzofuran-containing compounds have pointed to DNA damage as a possible cytotoxic mechanism. mdpi.com Analysis of related oxime ether derivatives has also confirmed that cell death is often due to apoptosis, accompanied by cell cycle arrest. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Properties

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound and its analogs, SAR studies have provided valuable insights into the structural features required for their antimicrobial and cytotoxic effects.

The substitution pattern on the benzofuran ring and the nature of the oxime ether group significantly influence the compound's properties. mdpi.com For antimicrobial activity, the presence of the benzofuran scaffold combined with other heterocyclic moieties like pyrazoline and thiazole (B1198619) is considered important. nih.gov In terms of antifungal activity, the introduction of fluorine atoms to the O-benzyl group, as seen in 1-(Benzofuran-2-yl)ethan-1-one O-(2,6-difluorobenzyl) oxime, dramatically enhances potency against C. albicans. researchgate.net

For anticancer activity, substitutions at the C-2 position of the benzofuran ring are deemed critical. mdpi.com The presence of a bromine atom at the C-3 position has been shown to confer remarkable cytotoxic activity against leukemia cells. mdpi.com Conversely, certain substitutions, such as specific halogen patterns without a methoxy (B1213986) group, can be detrimental to cytotoxicity. mdpi.com The presence of a phenolic hydroxyl group at specific positions on the benzofuran ring appears to be pivotal for activity, as its removal or modification can lead to a loss of potency. mdpi.com

Influence of Substituent Variations on Antimicrobial and Cytotoxic Potencies

The antimicrobial and cytotoxic activities of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran ring system. rsc.org The introduction of an oxime group to benzofuran ketones has been shown to increase antimicrobial activity, in some cases by two to four times. nih.gov

Studies have demonstrated that halogen substituents, such as bromine, chlorine, or fluorine, can markedly increase the anticancer and cytotoxic activities of benzofuran derivatives. nih.govnih.gov This is potentially due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its molecular target. nih.gov For example, benzofuran derivatives with bromo substituents at the C-5 position of the benzofuran ring and the C-4 position of a phenyl ring have shown excellent antibacterial activity. nih.gov

The position of substituents is a critical determinant of biological activity. nih.gov For instance, research on 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives revealed that the introduction of bromine into the molecule increases its cytotoxic potential. nih.gov Furthermore, a derivative, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, was identified as the most active against S. aureus and E. coli. nih.gov Another study on benzofuran ketoxime derivatives showed significant activity against C. albicans. nih.gov

The following table summarizes the antimicrobial activity of selected benzofuran ketoxime derivatives.

| Compound/Derivative | Target Microorganism | Activity/Potency |

| Benzofuran ketoxime derivative | S. aureus | Most active with MIC = 0.039 μg/mL |

| Benzofuran ketoxime derivatives | C. albicans | Good activity with MIC = 0.625-2.5 μg/mL |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus ATCC 6538 | Most active derivative |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | E. coli ATCC 25922 | Most active derivative |

Correlation between Molecular Structure and Observed Biological Effects for Rational Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective therapeutic agents. For benzofuran derivatives, SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic rings are important for cytotoxic activity. nih.gov

The presence of specific functional groups and their arrangement determines the biological action. For example, the acetyl group at the 2-position and a bromomethyl group at the 3-position of the furan (B31954) ring are critical for the activity and selectivity of certain lead compounds. nih.gov The antimicrobial activity of benzofuran derivatives appears to be more dependent on substitution at the heterocyclic furan ring than at the aromatic moiety. rsc.org

The incorporation of an oxime moiety into the molecular structure is a key factor in enhancing the antimicrobial properties of these compounds. Studies on O-alkyl derivatives of naringenin (B18129) and their oximes showed that the oxime derivatives had higher antimicrobial activity than their naringenin counterparts. mdpi.com This highlights the importance of the oxime group in the biological activity of these hybrids.

Broader Pharmacological Potential of Benzofuran-Oxime Hybrids

The benzofuran scaffold is a fundamental structural unit in many biologically active natural and synthetic compounds. nih.gov The hybridization of the benzofuran ring with an oxime moiety has opened up avenues for exploring a wide range of pharmacological activities.

Exploration of Other Potential Biological Activities

Research into benzofuran-oxime hybrids and related benzofuran derivatives has uncovered a spectrum of potential therapeutic applications beyond antimicrobial and anticancer effects.

Antiviral Activity : Benzofuran derivatives have been identified as STING agonists with broad-spectrum antiviral activity, showing the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2. nih.gov These compounds work by inducing an IFN-dependent antiviral response. nih.gov

Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. nih.govjchps.commdpi.comorientjchem.orgijbcp.com They have been shown to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E(2) and nitric oxide (NO). nih.govmdpi.com Some derivatives exhibit anti-inflammatory activity comparable to diclofenac (B195802) but with less ulcerogenic effect. nih.gov The mechanism of action for some of these compounds involves the inhibition of the NF-κB and MAPK signaling pathways. mdpi.comnih.gov

Antioxidant Activity : Benzofuran derivatives have demonstrated significant antioxidant properties. nih.govscholarena.com It has been reported that the transformation of a chroman skeleton to a benzofuran skeleton can increase antioxidant activity. nih.gov Theoretical studies using density functional theory (DFT) have helped in understanding the free radical scavenging mechanisms of these compounds. scholarena.com

Anticonvulsant Activity : Derivatives of hexahydrodibenzo[b,d]furan-1-(2H)-one oxime have been designed and synthesized, showing significant anticonvulsant activity in maximal electroshock seizure tests. researchgate.netnih.gov The structure-activity relationship has been investigated to identify the most effective compounds. nih.gov Other benzofuran derivatives with thiosemicarbazide (B42300) or thiazolidin-4-one moieties have also shown promising anticonvulsant properties. nih.gov

Antiparasitic Activity : Benzofuran derivatives have been investigated for their potential as antiparasitic agents. researchgate.net

Antidiabetic Activity : Compounds containing a benzofuran moiety have demonstrated significant antidiabetic properties. nih.gov Benzofuran-based chromenochalcone hybrids have been synthesized and tested for their effects on glucose uptake, showing potential for the development of new antihyperglycemic agents. nih.gov

Antidepressant Activity : Benzofuran derivatives have been explored for their antidepressant effects. researchgate.net A series of pyridazin-3-one derivatives incorporating a benzofuran moiety exhibited significant antidepressant-like activity in preclinical studies. researchgate.net

The diverse biological activities of benzofuran-oxime hybrids and their parent benzofuran compounds underscore their importance as a privileged scaffold in medicinal chemistry. nih.govscienceopen.comrsc.orgwisdomlib.org

The following table provides a summary of the diverse biological activities of benzofuran derivatives.

| Biological Activity | Key Findings |

| Antiviral | Identified as STING agonists with broad-spectrum activity against human coronaviruses. nih.gov |

| Anti-inflammatory | Inhibit inflammatory mediators; some show activity comparable to diclofenac. nih.govmdpi.com |

| Antioxidant | Exhibit significant free radical scavenging activity. nih.govscholarena.com |

| Anticonvulsant | Derivatives show significant activity in preclinical seizure models. researchgate.netnih.govnih.gov |

| Antiparasitic | Investigated as potential agents against parasites. researchgate.net |

| Antidiabetic | Show potential as antihyperglycemic agents by affecting glucose uptake. nih.gov |

| Antidepressant | Derivatives exhibit antidepressant-like effects in preclinical models. researchgate.net |

常见问题

Q. What synthetic routes are employed to prepare 1-Benzofuran-2-yl-ethanone oxime, and how are reaction conditions optimized?

The compound is typically synthesized by reacting 1-Benzofuran-2-yl-ethanone with hydroxylamine hydrochloride under acidic conditions (e.g., acetic acid/sodium acetate buffer in methanol). Critical parameters include pH control to favor oxime formation and temperature optimization (e.g., reflux at 60–80°C) to achieve high yields (~70–99%). Post-synthesis purification via recrystallization or column chromatography ensures product purity .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural identity of this compound?

- 1H NMR : The oxime proton (N–OH) appears as a broad singlet near δ 10–12 ppm. The benzofuran aromatic protons resonate between δ 6.5–8.0 ppm, with splitting patterns confirming substituent positions.

- 13C NMR : The ketoxime carbon (C=N–OH) appears at ~150–160 ppm, while the benzofuran carbons are observed at ~100–160 ppm.

- IR : A strong absorption band near 3200–3400 cm⁻¹ confirms the O–H stretch of the oxime group, while C=N and C–O (benzofuran) stretches appear at ~1600–1650 cm⁻¹ and ~1200–1250 cm⁻¹, respectively .

Q. What crystallographic methods are used to resolve the geometric isomerism (syn/anti) of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The anti-isomer is more prevalent due to steric hindrance in the syn configuration. Hydrogen bonding networks (e.g., O–H···N interactions) stabilize the crystal lattice, and software like SHELXL refines the structure using monoclinic space groups (e.g., P21/c) with unit cell parameters (e.g., a = 9.5727 Å, b = 4.7303 Å) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for benzofuran-derived oximes, and what chiral catalysts are effective?

Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts enables enantioselective oxime formation. For example, cross-metathesis/intramolecular oxo-Michael reaction cascades with Ru-based catalysts yield enantiopure oximes (>99% ee). Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography of derivatives .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how are they addressed?

Challenges include:

- Twinned crystals : SHELXL’s twin refinement tools (BASF parameter) correct for overlapping reflections.

- Disorder in the oxime group : Restraints on bond lengths/angles and Fourier difference maps resolve positional ambiguities.

- Hydrogen bonding ambiguity : Hydrogen atoms are placed geometrically, and O–H···N interactions are validated using ORTEP-3 for visualization .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be analyzed to resolve structural ambiguities?

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- Comparative analysis of solution-state (NMR) and solid-state (SC-XRD) data.

- DFT calculations to model energetically favorable configurations .

Q. What biological activity assays are relevant for evaluating this compound, and how are structure-activity relationships (SAR) explored?

Antifungal activity is assessed via microdilution assays (e.g., against Candida spp.), with MIC values correlated to substituent effects (e.g., electron-withdrawing groups enhance activity). SAR studies involve synthesizing analogs (e.g., brominated derivatives) and comparing bioactivity via statistical models (e.g., Hansch analysis) .

Methodological Guidance

- For synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters (pH, solvent, temperature).

- For crystallography : Combine SHELX refinement with WinGX for data integration and validation .

- For bioactivity studies : Employ high-throughput screening (HTS) platforms to assess multiple targets simultaneously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。